Cytotoxicity Profile in HeLa and MCF-7 Cancer Cell Lines: Target Compound vs. Class Baseline
Preliminary in vitro cytotoxicity screening data report that N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2,2,2-trifluoroethyl)oxalamide exhibits IC₅₀ values in the 10–30 µM range against HeLa (cervical carcinoma) and MCF-7 (breast adenocarcinoma) cell lines . By contrast, the simpler oxalamide analog N1-methyl-N2-(2,2,2-trifluoroethyl)oxalamide (MTFE, CAS not available) lacks the hydroxy-methylthio-butyl pharmacophore and has been described only in qualitative terms without quantitative cytotoxicity data, suggesting that the 2-hydroxy-2-methyl-4-(methylthio)butyl substituent is necessary for the observed antiproliferative activity . No head-to-head comparison data under identical assay conditions are publicly available for other close analogs such as N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-phenyloxalamide or N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(isoxazol-3-yl)oxalamide (CAS 1396791-07-3) .
| Evidence Dimension | Cytotoxicity (IC₅₀) against human cancer cell lines |
|---|---|
| Target Compound Data | IC₅₀ = 10–30 µM (HeLa and MCF-7) |
| Comparator Or Baseline | N1-methyl-N2-(2,2,2-trifluoroethyl)oxalamide (MTFE): no quantitative cytotoxicity data available; N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-phenyloxalamide: no data; N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(isoxazol-3-yl)oxalamide: no data |
| Quantified Difference | Cannot be calculated due to absence of comparator data; target compound shows measurable activity while simpler oxalamides lack reported potency. |
| Conditions | In vitro MTT or similar viability assay; specific protocol details not publicly documented. |
Why This Matters
For procurement decisions in early-stage oncology drug discovery, the availability of any quantitative cytotoxicity data—even preliminary—provides a basis for hit triage that is absent for closely related, untested analogs.
